5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The oxazole ring is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups into the oxazole ring. One common method is the radical difluoromethylation and trifluoromethylation of oxazole derivatives. This process often employs difluoromethyl and trifluoromethyl radicals generated from suitable precursors under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the oxazole ring .
Scientific Research Applications
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules.
Biology: It serves as a probe for studying biological processes involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted oxazoles: These compounds have similar structures but lack the difluoromethyl group.
Difluoromethyl-substituted oxazoles: These compounds have similar structures but lack the trifluoromethyl group
Uniqueness
5-(Difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups.
Properties
IUPAC Name |
5-(difluoromethyl)-4-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NO3/c7-3(8)1-2(6(9,10)11)12-4(15-1)5(13)14/h3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFWDDNHUNAWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(O1)C(=O)O)C(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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